molecular formula C11H14N4 B13883234 N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine

N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine

Cat. No.: B13883234
M. Wt: 202.26 g/mol
InChI Key: BXMAXYGPJAMWQP-UHFFFAOYSA-N
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Description

2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring with diamine substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that optimize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene-1,2-diamine moiety can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-N-(2-imidazol-1-ylethyl)benzene-1,3-diamine
  • 2-N-(2-imidazol-1-ylethyl)benzene-1,4-diamine
  • 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diol

Uniqueness

2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzene-1,2-diamine moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H14N4/c12-10-3-1-2-4-11(10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8,12H2

InChI Key

BXMAXYGPJAMWQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCN2C=CN=C2

Origin of Product

United States

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